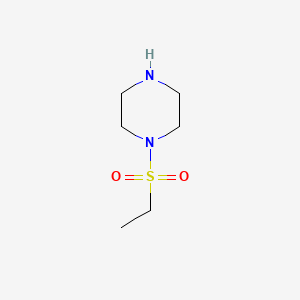

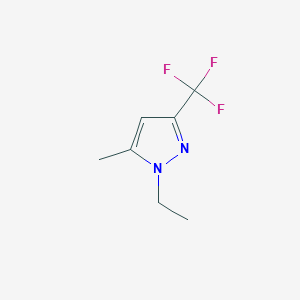

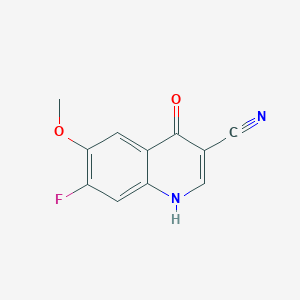

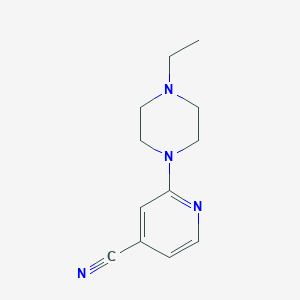

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Study

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, as part of a broader group of fluoroquinolones, has shown potential in antimicrobial applications. For example, Patel and Patel (2010) synthesized compounds from a related molecule, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which exhibited antifungal and antibacterial activities. This implies that derivatives of 7-Fluoro-6-methoxy-quinoline could similarly possess antimicrobial properties (Patel & Patel, 2010).

Fluorescent Labeling in Biomedical Analysis

6-Methoxy-4-quinolone, closely related to the compound , has been identified as a novel fluorophore useful in biomedical analysis. Hirano et al. (2004) found that it exhibits strong fluorescence and stability in a wide pH range, making it a promising candidate for fluorescent labeling in various analytical applications. This suggests that the 7-Fluoro-6-methoxy derivative could be utilized in similar contexts (Hirano et al., 2004).

Corrosion Inhibition

The compound's derivatives have been explored for their corrosion inhibition properties. Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including ones closely related to 7-Fluoro-6-methoxy-quinoline, assessing their potential as corrosion inhibitors of iron. These findings indicate a possible application of the compound in materials science, particularly in protecting metals from corrosion (Erdoğan et al., 2017).

Synthesis of 7-(Isoxazolidin-2-yl)-6-fluoroquinolones

Mochulskaya et al. (2002) developed a synthesis method for 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines, which indicates the potential of the compound in creating new chemical structures. This method could be adapted to synthesize novel compounds with the 7-Fluoro-6-methoxy group, thus expanding its applications in chemical synthesis (Mochulskaya et al., 2002).

Wirkmechanismus

Target of Action

Similar compounds such as lenvatinib and Ciprofloxacin are known to inhibit multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors , and block the subunit A of DNA gyrase enzyme , respectively. These targets play crucial roles in cellular signaling pathways, DNA replication, and bacterial cell wall synthesis .

Mode of Action

This could result in changes in cellular signaling pathways, DNA replication, or cell wall synthesis .

Biochemical Pathways

Similar compounds are known to impact pathways related to cellular signaling, dna replication, and bacterial cell wall synthesis . The downstream effects of these changes could include altered cell growth and division, DNA damage, and bacterial cell death .

Pharmacokinetics

Similar compounds are typically absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the actions of similar compounds, potential effects could include altered cell growth and division, dna damage, and bacterial cell death .

Eigenschaften

IUPAC Name |

7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQICIDBVOCNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478621 | |

| Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622369-38-4 | |

| Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

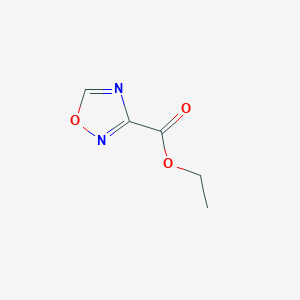

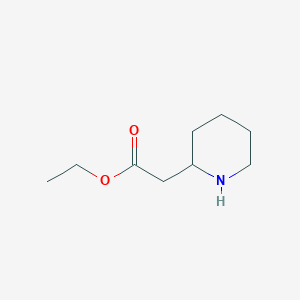

![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)

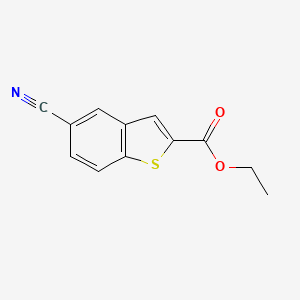

![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)